2-Iodo-7-nitro-1H-indole
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Overview
Description
2-Iodo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids . The compound this compound is particularly interesting due to its unique structural features, which include an iodine atom at the second position and a nitro group at the seventh position on the indole ring.
Preparation Methods
The synthesis of 2-Iodo-7-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach is the Buchwald-Hartwig amination followed by C-H activation, which can be used to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve the use of palladium catalysts and specific reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-Iodo-7-nitro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and various palladium catalysts . Major products formed from these reactions include benzofuro[3,2-b]indole, benzofuro[3,2-b]indol-8-amine, and diindole-2-carboxylate . The compound’s reactivity is influenced by the presence of the iodine and nitro groups, which can participate in electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
2-Iodo-7-nitro-1H-indole has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its potential as a biologically active compound with applications in cancer treatment, antimicrobial activity, and other therapeutic areas . In medicine, indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for drug development . Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Iodo-7-nitro-1H-indole involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind to multiple receptors, including those involved in neurotransmission and cell signaling . The presence of the nitro group can enhance the compound’s ability to participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions with biological targets . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
2-Iodo-7-nitro-1H-indole can be compared to other indole derivatives, such as 2-Iodo-4-nitro-1H-indole and 2-Bromo-7-nitro-1H-indole . While these compounds share similar structural features, the position and type of halogen and nitro groups can significantly influence their reactivity and biological activity . For example, 2-Iodo-4-nitro-1H-indole may exhibit different reactivity patterns due to the different positioning of the nitro group . The unique combination of the iodine and nitro groups in this compound makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5IN2O2 |
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Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-iodo-7-nitro-1H-indole |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H |
InChI Key |
LFRCPTUTIXJABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)I |
Origin of Product |
United States |
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